molecular formula C8H5BrN2O B3191881 3-Bromo-1,8-naphthyridin-4-ol CAS No. 58708-43-3

3-Bromo-1,8-naphthyridin-4-ol

Cat. No.: B3191881
CAS No.: 58708-43-3
M. Wt: 225.04 g/mol
InChI Key: XRCADRJXXVIKLG-UHFFFAOYSA-N
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Description

3-Bromo-1,8-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound has a molecular formula of C8H5BrN2O and is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the naphthyridine ring.

Chemical Reactions Analysis

3-Bromo-1,8-naphthyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . Additionally, the compound can participate in cycloaddition and ring expansion reactions, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-1,8-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,8-naphthyridine have been shown to exhibit anti-mycobacterial activity by targeting the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis . The compound’s ability to form metal complexes also plays a role in its biological activities, as these complexes can interact with various biomolecules and cellular pathways.

Comparison with Similar Compounds

3-Bromo-1,8-naphthyridin-4-ol can be compared with other similar compounds, such as 3-Bromo-1,5-naphthyridin-4-amine and 6-Bromo-1,8-naphthyridin-2-amine . These compounds share the naphthyridine core structure but differ in the position and type of substituents. The presence of the hydroxyl group at the 4-position in this compound distinguishes it from its analogs and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-bromo-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCADRJXXVIKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C(C2=O)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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